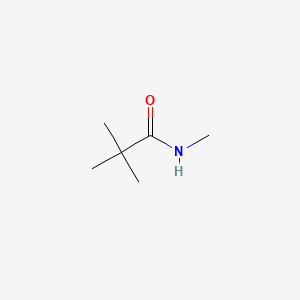
p-Hexyloxybenzylidene p-aminophenol
Übersicht
Beschreibung
The compound of interest, p-Hexyloxybenzylidene p-aminophenol, is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their properties, which can provide insights into the analysis of similar compounds. For instance, the synthesis and characterization of different benzylidene amino phenol derivatives and their metal complexes are discussed, as well as the synthesis of photoreactive amino acid analogs and their applications in studying peptide-protein interactions .
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and the use of protective groups. For example, the synthesis of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol is achieved by the condensation of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in an acidic medium . Similarly, the synthesis of p-(4-hydroxybenzoyl)phenylalanine involves a synthetic route that includes the reaction of 4-(chloromethyl)benzoic anhydride with phenol . These methods could potentially be adapted for the synthesis of p-Hexyloxybenzylidene p-aminophenol.
Molecular Structure Analysis
The molecular structure of related compounds is determined using various spectroscopic methods. For instance, the structure of the synthesized ligand and its metal complexes are characterized by UV-Vis analysis, which indicates ligand coordination to metal ions via OH groups and the azomethine nitrogen atom . Similarly, the structure of a novel photoreactive amino acid is elucidated, which is incorporated into peptides for studying interactions with receptors .
Chemical Reactions Analysis
The chemical reactions involving related compounds include oxidative polycondensation reactions, as seen in the synthesis of poly[4-(4-hydroxybenzylidene amino) phenol], which is carried out with different oxidants in an aqueous alkaline medium . The reactivity of these compounds with various reagents and under different conditions can provide insights into the reactivity of p-Hexyloxybenzylidene p-aminophenol.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by several techniques. For example, the thermal stability of poly[4-(4-hydroxybenzylidene amino) phenol] is analyzed using TG-DTA, and its molecular weight is determined by size exclusion chromatography . The electronic and photophysical properties of substitute-((2-phenoxybenzylidene)amino)phenol derivatives are studied through solvatochromism, electric dipole moments, and DFT calculations . These analyses can be used as a reference for understanding the properties of p-Hexyloxybenzylidene p-aminophenol.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
p-Aminophenol, a related compound to p-Hexyloxybenzylidene p-aminophenol, is an essential intermediate in the synthesis of various chemicals. It plays a significant role in the production of medicine, pesticide, and dyestuff. The catalytic hydrogenation of nitrobenzene to p-aminophenol is particularly noteworthy for its low production cost, high yield, and environmental friendliness, making it a green synthesis route (Yang Xiao-rui, 2013).
Coordination Chemistry and Functionalization
Aminophenols, including those structurally related to p-Hexyloxybenzylidene p-aminophenol, are significant in coordination chemistry, particularly for first-row transition metals. They offer potential for bioactivation and responsive systems. The synthesis of bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines, related to aminophenols, indicates the challenge and potential in creating structurally demanding and functionally diverse models (Monika Olesiejuk et al., 2018).
Bacterial Oxidation and Metabolic Processes
Research on p-aminobenzoic acid, closely related to p-Hexyloxybenzylidene p-aminophenol, has shown its significant role in bacterial growth and metabolism. It is transformed into p-aminophenol by certain bacterial strains, highlighting its importance in microbial biochemical pathways (N. N. Durham, 1956).
Analytical Chemistry Applications
In analytical chemistry, methods have been developed for the quantitative analysis of small amounts of p-aminophenol. Techniques like spectrophotometry and thin-layer chromatography (TLC) are used to determine p-aminophenol, underlining the relevance of its derivatives in analytical methods (E. Kalatzis & I. Zarbi, 1976).
Eigenschaften
IUPAC Name |
4-[(4-hexoxyphenyl)methylideneamino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-3-4-5-14-22-19-12-6-16(7-13-19)15-20-17-8-10-18(21)11-9-17/h6-13,15,21H,2-5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNVBZKAQTXOMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Hexyloxybenzylidene p-aminophenol | |
CAS RN |
50262-77-6 | |
| Record name | p-Hexyloxybenzylidene p-aminophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















